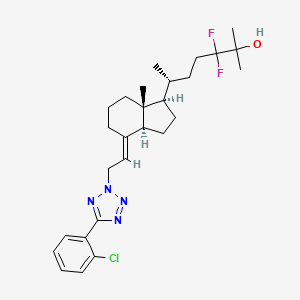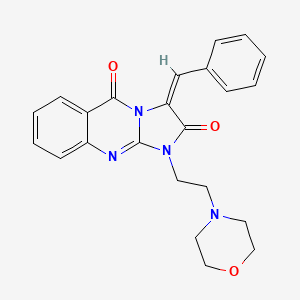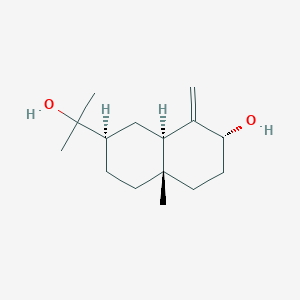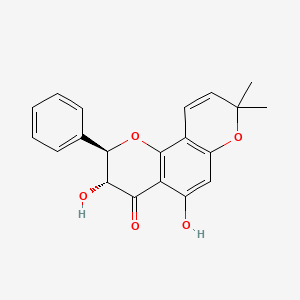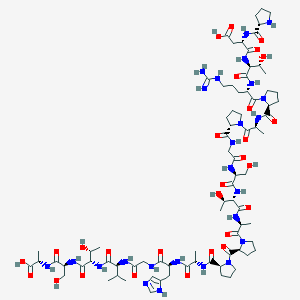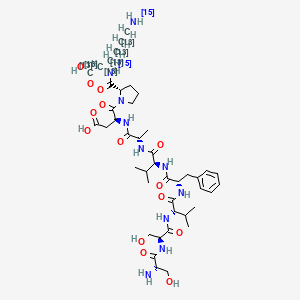
SSVFVADPK-(Lys-13C6,15N2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSVFVADPK-(Lys-13C6,15N2): is a peptide compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound has a molecular weight of 957.00 and a formula of C3713C6H68N815N2O14 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SSVFVADPK-(Lys-13C6,15N2) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the peptide sequence. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled one amino acid at a time on a solid support. The isotopically labeled lysine (Lys-13C6,15N2) is incorporated at the desired position in the sequence .
Industrial Production Methods: Industrial production of SSVFVADPK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield. The final product is often lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: SSVFVADPK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Scientific Research Applications
Chemistry: In chemistry, SSVFVADPK-(Lys-13C6,15N2) is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies. The stable isotopes allow for precise quantitation and structural analysis of the peptide .
Biology: In biological research, the compound is used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. The isotopic labeling provides a means to track the peptide within biological systems .
Medicine: In medicine, SSVFVADPK-(Lys-13C6,15N2) is utilized in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolic pathways and distribution of the peptide in vivo .
Industry: In industrial applications, the compound is used in the development of diagnostic assays and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of SSVFVADPK-(Lys-13C6,15N2) involves its interaction with specific molecular targets and pathways. The stable isotopes allow for detailed tracking and analysis of the peptide’s behavior within biological systems. The compound can bind to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
SSVFVADPK-(Lys-13C6): Labeled with carbon-13 only.
SSVFVADPK-(Lys-15N2): Labeled with nitrogen-15 only.
SSVFVADPK-(Lys-D4): Labeled with deuterium.
Uniqueness: SSVFVADPK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C43H68N10O14 |
|---|---|
Molecular Weight |
957.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1 |
InChI Key |
JIMHBKLTUSGWDO-ITKLQJECSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


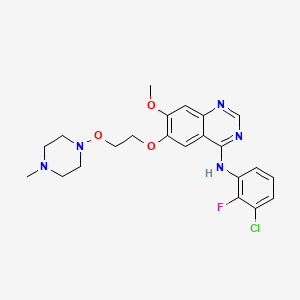
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

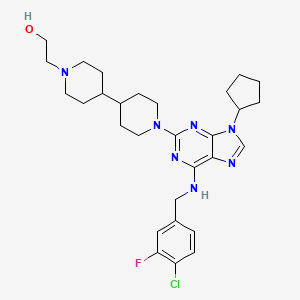
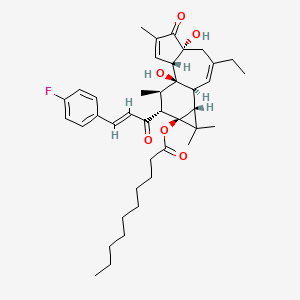
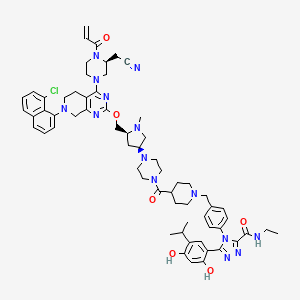
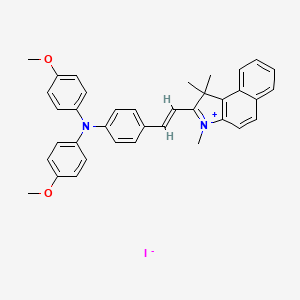
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

